N-cyclohexyl-N'-(4,5-diphenyl-1,3-oxazol-2-yl)urea
Overview
Description
N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a diphenyl group, and an oxazole ring
Scientific Research Applications
N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4,5-diphenyl-2-oxazolone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4,5-diphenyl-2-oxazolone by cyclization of benzoin with urea in the presence of a dehydrating agent.
Step 2: Reaction of 4,5-diphenyl-2-oxazolone with cyclohexyl isocyanate to form N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea.
The reaction conditions typically involve heating the reactants in an appropriate solvent, such as dichloromethane or toluene, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Reduced forms of the oxazole ring.
Substitution: Urea derivatives with different substituents.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea can be compared with other urea derivatives and oxazole-containing compounds. Some similar compounds include:
N-cyclohexyl-N’-(4-methyl-1,3-oxazol-2-yl)urea: Differing by the presence of a methyl group instead of diphenyl groups.
N-cyclohexyl-N’-(4,5-diphenyl-1,3-thiazol-2-yl)urea: Featuring a thiazole ring instead of an oxazole ring.
N-cyclohexyl-N’-(4,5-diphenyl-1,3-imidazol-2-yl)urea: Containing an imidazole ring instead of an oxazole ring.
The uniqueness of N-cyclohexyl-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-(4,5-diphenyl-1,3-oxazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-18-14-8-3-9-15-18)25-22-24-19(16-10-4-1-5-11-16)20(27-22)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODYRDZBDNQLLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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